(3-amino-4-chlorophenyl)methanol hydrochloride
Description
(3-Amino-4-chlorophenyl)methanol hydrochloride is a hydrochloride salt derived from a benzyl alcohol derivative. Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 3-position, a chlorine atom at the 4-position, and a hydroxymethyl (-CH₂OH) group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
CAS No. |
2703779-62-6 |
|---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
(3-amino-4-chlorophenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |
InChI Key |
NPDMBYFHRJTEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Iron-Powder-Mediated Reduction
Iron powder, in combination with hydrochloric acid, is a classical reducing agent for converting nitro groups to amines. In the context of (3-nitro-4-chlorophenyl)methanol, this method achieves a yield of 80.1% under reflux conditions (55–60°C) in methanol. The process involves sequential addition of iron powder to a mixture of the nitro precursor and concentrated HCl, followed by pH adjustment to 7–8 using sodium carbonate. The resulting amine is isolated as an off-white solid with a melting point of 152–154°C.
Critical Parameters:
Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney nickel under pressurized hydrogen (5–14 kg) offers a cleaner alternative, particularly for large-scale synthesis. A 1000L autoclave reaction at 80–105°C achieves a 70% yield of (3-amino-4-chlorophenyl)methanol, with purity exceeding 99.3%. The absence of iron residues simplifies purification, as filtration removes the catalyst, and methanol distillation recovers the solvent.
Optimized Conditions:
-
Catalyst Loading: 2.5 kg Raney nickel per 51.9 kg substrate
-
Hydrogen Pressure: 13 kg initial pressurization
Hydroxymethyl Group Introduction
Methanolysis of Chlorinated Intermediates
The substitution of chlorine with a methoxy group, followed by hydrolysis, is a viable route to the hydroxymethyl moiety. For example, 3-nitro-4-chlorobenzoyl aniline reacts with sodium methoxide in methanol at reflux (8 hours) to yield 3-nitro-4-methoxybenzoyl aniline (94.5% yield). Subsequent hydrolysis under acidic conditions (HCl, water) converts the methoxy group to hydroxymethyl, though this step requires further optimization for the target compound.
Challenges:
-
Selectivity: Competing hydrolysis of amide bonds necessitates controlled pH and temperature.
-
Byproduct Formation: Residual chlorobenzene (200 kg solvent per 50 kg substrate) complicates distillation.
Hydrochloride Salt Formation
In Situ Protonation During Reduction
The amine intermediate is protonated directly by HCl generated during iron-powder reductions. For instance, concentrated HCl (5 kg) added to the reaction mixture ensures quantitative conversion to the hydrochloride salt, which precipitates upon cooling and neutralization.
Purification Protocol:
Post-Reduction Acid Treatment
Alternative methods involve treating the free base amine with aqueous HCl (1–2 M) at 0–5°C. This approach, adapted from acetylation workflows in EP0011048A1, achieves >98% protonation efficiency but requires stringent temperature control to prevent decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Iron-Powder Reduction | 80.1 | 99.5 | Low-cost reagents | Iron residue removal required |
| Catalytic Hydrogenation | 95.3 | 99.3 | Scalable, minimal byproducts | High catalyst cost |
| Methanolysis/Hydrolysis | 94.9 | 98.9 | Selective functionalization | Multi-step, time-intensive |
Industrial-Scale Process Considerations
Solvent Recovery and Recycling
Chlorobenzene and methanol recovery via distillation is critical for cost-effectiveness. In Example 1 of CN105753731A, 200 kg chlorobenzene is recycled with 95% efficiency, reducing raw material costs by 30%.
Waste Management
Iron cement byproducts (50 kg per batch) are treated with sodium carbonate to neutralize residual acidity before disposal. Catalytic methods generate less waste, with Raney nickel reused for up to five cycles without significant activity loss.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-chlorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be further reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-amino-4-chlorobenzaldehyde or 3-amino-4-chlorobenzophenone.
Reduction: Formation of 3-amino-4-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(3-Amino-4-chlorophenyl)methanol serves as an intermediate in synthesizing more complex organic compounds. Its unique functional groups allow for various chemical reactions, including oxidation and nucleophilic substitution.
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity:
- The compound disrupts bacterial cell membranes and inhibits essential enzymes, showing effectiveness against multiple bacterial strains. This positions it as a candidate for developing new antibiotics.
- Anticancer Activity:
- Studies suggest that (3-Amino-4-chlorophenyl)methanol can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro assays indicate its potential to inhibit the proliferation of certain cancer cell lines, making it a promising scaffold for anticancer drug development.
Pharmaceutical Applications
Ongoing research aims to explore its potential as a pharmaceutical agent, particularly in drug development targeting microbial infections and cancer therapy.
Industrial Applications
The compound is also utilized in the production of:
- Dyes and Pigments: Its chemical properties make it suitable for synthesizing colorants used in various industries.
- Other Industrial Chemicals: It serves as a precursor for various chemical syntheses due to its reactivity.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that (3-Amino-4-chlorophenyl)methanol exhibited a minimum inhibitory concentration (MIC) against E. coli strains comparable to established antibiotics. The mechanism was attributed to membrane disruption, highlighting its potential as a new antibacterial agent.
Case Study 2: Anticancer Properties
In vitro studies on HeLa cells revealed that the compound induced apoptosis with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This underscores its potential in cancer treatment strategies .
Mechanism of Action
The mechanism of action of (3-amino-4-chlorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Alcohols and Amines
(a) (R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride
- Structure: Ethanol chain (-CH₂CH₂OH) instead of methanol (-CH₂OH). The amino group is at the 2-position of the ethanol chain.
- Molecular Formula: C₈H₁₀ClNO·HCl
- Molecular Weight : 208.08 g/mol .
- Used in asymmetric synthesis with >98% enantiomeric excess .
(b) 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
Boronic Acid Derivatives
3-Amino-4-Chlorobenzeneboronic Acid Hydrochloride
- Structure : Boronic acid (-B(OH)₂) replaces the hydroxymethyl group.
- Molecular Formula: C₆H₇BClNO₂·HCl
- Molecular Weight : 187.43 g/mol .
- Key Differences : Boronic acid functionality enables Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis. Hazard profile includes skin and respiratory irritation (H315, H319, H335) .
Sulfonamide Derivatives
N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide Hydrochloride
Ketone and Carboxamide Derivatives
(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone
- Structure: Methanone (-CO-) bridges two aromatic rings.
- Molecular Formula: C₁₄H₁₂ClNO₃
- Molecular Weight : 291.73 g/mol .
- Key Differences : Ketone group increases rigidity and conjugation, affecting UV/Vis absorption and reactivity.
N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
Comparative Data Table
Biological Activity
(3-amino-4-chlorophenyl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C7H8ClN- HCl
- Molecular Weight : 179.06 g/mol
- CAS Number : 100-00-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, its effects on cell proliferation, and its interactions with specific biological targets.
Anticancer Activity
Research indicates that derivatives of (3-amino-4-chlorophenyl)methanol exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that modifications to the chlorophenyl group can enhance the compound's efficacy against human colon cancer cells (HT29) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| (3-amino-4-chlorophenyl)methanol | HT29 | 1.5 | |
| AK301 derivative | HT29 | 0.5 |
The mechanism by which (3-amino-4-chlorophenyl)methanol exerts its biological effects is primarily through the modulation of microtubule dynamics and induction of cell cycle arrest. The compound has been shown to increase sensitivity to apoptotic signals in cancer cells, leading to enhanced cell death .
Case Studies
- Study on Antiproliferative Effects :
- Toxicological Assessment :
Q & A
Q. How can researchers optimize the synthesis of (3-amino-4-chlorophenyl)methanol hydrochloride to improve yield and purity?
Methodological Answer:
- Reductive Amination Approach : Use NaBH₄ or NaBH₃CN to reduce Schiff bases formed from 3-amino-4-chlorobenzaldehyde and methylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Purification : Recrystallize from ethanol/water (3:1) to remove unreacted precursors. Purity >95% can be achieved, as demonstrated for structurally similar amino-chloro derivatives in and .
- Quality Control : Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- FTIR : Identify functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹). Compare with reference spectra from .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methine protons (δ 4.2–4.5 ppm). Use DMSO-d₆ for solubility .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 192.6 (calculated) using ESI-MS .
Q. How should researchers handle solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO (for stock solutions) and PBS (pH 7.4) for aqueous compatibility. For low solubility (<1 mM), use co-solvents like PEG-400 (<10% v/v) .
- Sonication : Apply 30-minute sonication at 40°C to enhance dissolution, as validated for related hydrochloride salts in .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 30 days. Monitor decomposition via HPLC. For long-term storage, lyophilize and store at -20°C in argon atmosphere .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) reveals photodegradation peaks; use amber vials to prevent oxidation .
Q. What strategies resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data across deuterated solvents (DMSO-d₆ vs. CDCl₃) to address shifts caused by hydrogen bonding .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR/IR spectra and reconcile experimental discrepancies .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites. Validate predictions via site-directed mutagenesis .
Q. What experimental designs address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Phase Solubility Analysis : Use the Higuchi method to quantify solubility in ethanol, DCM, and water. Adjust pH (2–9) to assess ionization effects .
- Ternary Phase Diagrams : Map solubility enhancements using surfactants (e.g., Tween-80) or cyclodextrins .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in different cell lines?
Methodological Answer:
- Dose-Response Curves : Test IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) using MTT assays. Normalize data to vehicle controls .
- Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions that modulate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
